Cas no 1807206-59-2 (Ethyl 3-bromo-2-cyano-5-formylbenzoate)
Ethyl 3-bromo-2-cyano-5-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-2-cyano-5-formylbenzoate
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- Inchi: 1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(6-14)4-10(12)9(8)5-13/h3-4,6H,2H2,1H3
- InChI Key: DDTDBNXWCZQQRK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(C(=O)OCC)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 322
- Topological Polar Surface Area: 67.2
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 432.6±45.0 °C at 760 mmHg
- Flash Point: 215.4±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 3-bromo-2-cyano-5-formylbenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 3-bromo-2-cyano-5-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018344-250mg |
Ethyl 3-bromo-2-cyano-5-formylbenzoate |
1807206-59-2 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015018344-500mg |
Ethyl 3-bromo-2-cyano-5-formylbenzoate |
1807206-59-2 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
| Alichem | A015018344-1g |
Ethyl 3-bromo-2-cyano-5-formylbenzoate |
1807206-59-2 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 3-bromo-2-cyano-5-formylbenzoate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Ethyl 3-bromo-2-cyano-5-formylbenzoate
Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS No. 1807206-59-2): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS No. 1807206-59-2) is a significant compound in the realm of organic chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active molecules and specialty chemicals. Its unique structural features, comprising a bromine substituent, a cyano group, and a formyl moiety on a benzoate backbone, make it a valuable building block for further functionalization. This article delves into the compound's properties, synthetic applications, and its relevance in contemporary research.
The molecular structure of Ethyl 3-bromo-2-cyano-5-formylbenzoate encompasses three key functional groups that contribute to its reactivity and utility. The bromine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. The cyano group at the 2-position can undergo reduction to an amine or participate in nucleophilic addition reactions, while the formyl group at the 5-position allows for condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases or heterocyclic compounds.
In recent years, there has been growing interest in leveraging Ethyl 3-bromo-2-cyano-5-formylbenzoate as a precursor in drug discovery efforts. The compound's ability to undergo diverse transformations makes it an attractive candidate for generating novel heterocyclic scaffolds. For instance, researchers have utilized it to synthesize derivatives of quinolines and indoles, which are known for their biological activity. A notable study published in the Journal of Medicinal Chemistry demonstrated its efficacy in constructing potent kinase inhibitors by employing palladium-catalyzed coupling reactions followed by cyclization steps.
The formyl group in Ethyl 3-bromo-2-cyano-5-formylbenzoate also plays a pivotal role in polymer chemistry. It can be used to introduce cross-linking agents or to modify polymer backbones, enhancing material properties such as thermal stability and mechanical strength. Recent advancements in polymeric materials have seen the incorporation of this compound into the synthesis of advanced coatings and adhesives, where its reactivity contributes to improved performance characteristics.
Synthetic methodologies involving Ethyl 3-bromo-2-cyano-5-formylbenzoate have been refined to achieve high yields and selectivity. One such approach involves the bromination of ethyl 2-cyano-5-formylbenzoate using N-bromosuccinimide (NBS) under controlled conditions. This method has been optimized to minimize side reactions, ensuring a pure product suitable for further applications. Additionally, transition metal catalysis has been employed to enhance functional group tolerance during transformations, broadening the scope of possible derivatives.
The compound's significance extends beyond academic research; it finds practical applications in industrial settings as well. For example, pharmaceutical companies utilize derivatives of Ethyl 3-bromo-2-cyano-5-formylbenzoate in the development of agrochemicals. Its structural motifs are often incorporated into herbicides and fungicides due to their ability to interact with biological targets effectively. A case in point is its use in synthesizing pyrazole derivatives, which have shown promising activity against resistant plant pathogens.
The environmental impact of using Ethyl 3-bromo-2-cyano-5-formylbenzoate as an intermediate has also been examined. Modern synthetic strategies emphasize green chemistry principles, aiming to reduce waste and hazardous byproducts. Researchers have explored solvent-free reactions and catalytic methods that minimize energy consumption and improve sustainability. These efforts align with global initiatives to promote eco-friendly chemical processes.
In conclusion, Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS No. 1807206-59-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse synthetic pathways, making it indispensable for chemists working on complex molecular architectures. As research continues to uncover new possibilities for this intermediate, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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